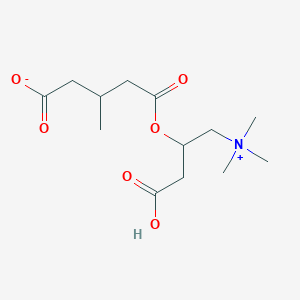

3-Methylglutarylcarnitine

Descripción

Propiedades

IUPAC Name |

5-[1-carboxy-3-(trimethylazaniumyl)propan-2-yl]oxy-3-methyl-5-oxopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO6/c1-9(5-11(15)16)6-13(19)20-10(7-12(17)18)8-14(2,3)4/h9-10H,5-8H2,1-4H3,(H-,15,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFCPFJNSBPQJDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)[O-])CC(=O)OC(CC(=O)O)C[N+](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102673-95-0 | |

| Record name | 3-Methylglutarylcarnitine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102673-95-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methylglutarylcarnitine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102673950 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

The Formation of 3-Methylglutarylcarnitine: A Technical Guide to its Metabolic Origin

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylglutarylcarnitine is a crucial biomarker for inborn errors of metabolism, particularly those affecting the catabolism of the branched-chain amino acid, leucine. This technical guide provides an in-depth exploration of the metabolic pathway leading to the formation of this compound, with a focus on the enzymatic steps, relevant genetic disorders, and the analytical methods used for its detection and quantification. This document is intended to serve as a comprehensive resource for researchers, clinicians, and professionals involved in drug development for metabolic diseases.

Introduction: The Leucine Catabolic Pathway

This compound is not a product of a dedicated biosynthetic pathway but rather an intermediate metabolite in the catabolism of L-leucine. The breakdown of leucine occurs primarily in the mitochondria and serves as a source of acetyl-CoA and acetoacetate, making it a ketogenic amino acid. The pathway involves a series of enzymatic reactions, and defects in these enzymes can lead to the accumulation of upstream metabolites, including this compound.

The initial steps of leucine catabolism involve its transamination to α-ketoisocaproate, followed by oxidative decarboxylation to isovaleryl-CoA. Subsequent reactions convert isovaleryl-CoA to 3-methylcrotonyl-CoA, which is then carboxylated to form 3-methylglutaconyl-CoA. The key enzyme in the context of this compound formation is 3-methylglutaconyl-CoA hydratase .

The Central Role of 3-Methylglutaconyl-CoA Hydratase

3-Methylglutaconyl-CoA hydratase, encoded by the AUH gene, catalyzes the conversion of 3-methylglutaconyl-CoA to 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[1] This is a critical step in the leucine degradation pathway. A deficiency in this enzyme leads to the accumulation of 3-methylglutaconyl-CoA.

Inborn Errors of Metabolism: 3-Methylglutaconic Aciduria Type I

A deficiency in 3-methylglutaconyl-CoA hydratase activity, caused by mutations in the AUH gene, results in the autosomal recessive disorder 3-methylglutaconic aciduria (MGA) type I .[2][3][4] This condition is characterized by the accumulation and excretion of high levels of 3-methylglutaconic acid in the urine.[1][5][6] Patients with MGA type I also excrete elevated levels of 3-methylglutaric acid and 3-hydroxyisovaleric acid.[6] The clinical presentation can be variable, ranging from delayed speech development to severe neurological impairment.[2][3]

Formation of this compound

Under conditions of 3-methylglutaconyl-CoA hydratase deficiency, the accumulating 3-methylglutaconyl-CoA can be shunted into alternative metabolic routes. One of these routes leads to the formation of this compound. This process involves two key steps:

-

Reduction of 3-methylglutaconyl-CoA: The accumulated 3-methylglutaconyl-CoA is reduced to 3-methylglutaryl-CoA.

-

Carnitine Acylation: 3-methylglutaryl-CoA is then esterified with carnitine to form this compound. This reaction is catalyzed by a carnitine acyltransferase.

The Role of Carnitine Acyltransferases

The conversion of 3-methylglutaryl-CoA to this compound is facilitated by carnitine acyltransferases. These enzymes play a crucial role in transporting acyl groups across mitochondrial membranes. The two primary candidates for this reaction are carnitine O-acetyltransferase (CRAT) and carnitine O-octanoyltransferase (CROT) .

-

Carnitine O-acetyltransferase (CRAT): This enzyme has a broad substrate specificity, with a preference for short-chain acyl-CoAs.[7]

-

Carnitine O-octanoyltransferase (CROT): CROT also exhibits broad specificity for short- to medium-chain acyl-CoAs and can act on branched-chain fatty acyl-CoAs.[8][9]

Given that 3-methylglutaryl-CoA is a five-carbon dicarboxylic acyl-CoA, it falls within the substrate range of both CRAT and CROT. The accumulation of 3-methylglutaryl-CoA in genetic disorders affecting downstream enzymes of the leucine catabolic pathway drives its conversion to the corresponding carnitine ester, leading to elevated levels of this compound in biological fluids.[10]

Signaling Pathways and Experimental Workflows

Leucine Catabolic Pathway and Formation of this compound

Caption: Leucine catabolism and the formation of this compound.

Diagnostic Workflow for 3-Methylglutaconic Aciduria

Caption: Diagnostic workflow for 3-methylglutaconic aciduria type I.

Quantitative Data

The following tables summarize key quantitative data related to the this compound biosynthetic pathway.

Table 1: Enzyme Kinetics of Human 3-Methylglutaconyl-CoA Hydratase

| Parameter | Value | Cell Type | Reference |

| Michaelis Constant (Km) for 3-Methylglutaconyl-CoA | 6.9 µmol/L | Fibroblasts | |

| Maximum Velocity (Vmax) | 495 pmol/min/mg protein | Fibroblasts | |

| Residual Activity in Patients | 2-3% of normal | Fibroblasts |

Table 2: Urinary Metabolite Concentrations

| Metabolite | Condition | Concentration (mmol/mol creatinine) | Reference |

| 3-Methylglutaconic Acid | Healthy Individuals | < 20 | [6] |

| 3-Methylglutaconic Acid | 3-MGA-uria | > 40 (can exceed 1000) | [6] |

| 3-Methylglutaconic Acid | Carriers of Primary Carnitine Deficiency | Average of 39.66 | [11] |

| This compound | Healthy Individuals | Very low to undetectable | [10][12] |

| This compound | 3-MGA-uria | Detected | [13] |

| This compound | HMG-CoA Lyase Deficiency | Elevated | [10] |

Experimental Protocols

Quantification of Urinary Organic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the analysis of urinary organic acids, including 3-methylglutaconic acid.

1. Sample Preparation:

- To a 1 mL aliquot of urine, add an internal standard (e.g., heptadecanoic acid).

- Acidify the urine to pH 1-2 with hydrochloric acid.

- Extract the organic acids with two portions of 2 mL ethyl acetate.

- Combine the organic layers and evaporate to dryness under a stream of nitrogen.

2. Derivatization:

- To the dried extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.

- Heat the mixture at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

3. GC-MS Analysis:

- Inject 1 µL of the derivatized sample into the GC-MS system.

- GC Column: Use a capillary column suitable for organic acid analysis (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

- Oven Temperature Program:

- Initial temperature: 80°C, hold for 2 minutes.

- Ramp to 280°C at 5°C/minute.

- Hold at 280°C for 5 minutes.

- Mass Spectrometer: Operate in electron ionization (EI) mode with a scan range of m/z 50-600.

4. Data Analysis:

- Identify 3-methylglutaconic acid based on its retention time and mass spectrum.

- Quantify the concentration relative to the internal standard.

Analysis of Acylcarnitine Profiles by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a method for the analysis of acylcarnitines, including this compound, in plasma or dried blood spots.

1. Sample Preparation (from plasma):

- To 10 µL of plasma, add 100 µL of methanol containing a mixture of stable isotope-labeled internal standards for various acylcarnitines.

- Vortex and centrifuge to precipitate proteins.

- Transfer the supernatant to a new tube and evaporate to dryness.

2. Derivatization (Butylation):

- Reconstitute the dried extract in 50 µL of 3N HCl in n-butanol.

- Heat at 65°C for 15 minutes to form butyl esters.

- Evaporate the butanolic HCl to dryness.

3. LC-MS/MS Analysis:

- Reconstitute the sample in the mobile phase.

- LC System: Use a reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: A suitable gradient to separate the acylcarnitines.

- Mass Spectrometer: Operate in positive electrospray ionization (ESI+) mode.

- Detection: Use precursor ion scanning for m/z 85 (a characteristic fragment of carnitine esters) or multiple reaction monitoring (MRM) for specific acylcarnitines. For this compound, the transition m/z 318 -> m/z 85 can be monitored for the butylated form.

4. Data Analysis:

- Quantify this compound by comparing its peak area to that of the corresponding internal standard.

Conclusion

The formation of this compound is a key indicator of disruptions in the leucine catabolic pathway, most notably in 3-methylglutaconic aciduria type I. Understanding the enzymatic basis of its formation and the analytical methods for its detection is paramount for the diagnosis and management of this and related metabolic disorders. This technical guide provides a foundational resource for researchers and clinicians, offering detailed insights into the metabolic pathway, quantitative data for reference, and robust experimental protocols for further investigation. Continued research into the substrate specificities of carnitine acyltransferases and the development of more sensitive analytical methods will further enhance our understanding and ability to diagnose these complex metabolic diseases.

References

- 1. medlineplus.gov [medlineplus.gov]

- 2. 3-Methylglutaconic aciduria - Wikipedia [en.wikipedia.org]

- 3. Orphanet: 3-methylglutaconic aciduria type 1 [orpha.net]

- 4. 3-Methylglutaconic aciduria type I is caused by mutations in AUH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-methylglutaconyl-CoA hydratase deficiency: MedlinePlus Genetics [medlineplus.gov]

- 6. The 3-methylglutaconic acidurias: what’s new? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 8. Carnitine octanoyltransferase is important for the assimilation of exogenous acetyl-L-carnitine into acetyl-CoA in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carnitine O-octanoyltransferase - Wikipedia [en.wikipedia.org]

- 10. This compound: a biomarker of mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3-Methylglutaconic aciduria in carriers of primary carnitine deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound: A biomarker of mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The detection of this compound and a new dicarboxylic conjugate, 3-methylglutaconylcarnitine, in 3-methylglutaconic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of 3-Methylglutarylcarnitine in Leucine Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of 3-methylglutarylcarnitine's role in the intricate pathways of leucine metabolism. It delves into the biochemical significance of this metabolite, particularly as a critical biomarker for inborn errors of metabolism. This document offers a comprehensive overview of the analytical methodologies employed for its quantification, detailed experimental protocols, and a summary of quantitative data from clinical findings. Furthermore, it visualizes the complex metabolic and diagnostic pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Leucine, an essential branched-chain amino acid (BCAA), plays a crucial role in protein synthesis and various metabolic functions. Its catabolism is a multi-step process occurring within the mitochondria, generating key intermediates for the Krebs cycle and ketogenesis. This compound is an acylcarnitine that serves as a biomarker for disruptions in this pathway, particularly for the autosomal recessive disorder, 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase deficiency. This guide elucidates the formation of this compound, its diagnostic utility, and the analytical techniques used for its detection and quantification.

Leucine Catabolism and the Formation of this compound

The breakdown of leucine begins with its transamination to α-ketoisocaproate, followed by oxidative decarboxylation to isovaleryl-CoA. A series of subsequent enzymatic reactions convert isovaleryl-CoA to HMG-CoA.[1][2] HMG-CoA is a critical intermediate that can either be cleaved by HMG-CoA lyase to produce acetyl-CoA and acetoacetate (a ketone body) or be utilized in cholesterol biosynthesis.

In a healthy individual, the concentration of upstream metabolites is tightly regulated. However, a deficiency in HMG-CoA lyase leads to the accumulation of HMG-CoA and its precursors, including 3-methylglutaconyl-CoA and 3-methylglutaryl-CoA.[3] The accumulating 3-methylglutaryl-CoA is then esterified with carnitine by carnitine acyltransferases to form this compound, which is subsequently excreted in the urine.[3][4]

Signaling Pathway of Leucine Catabolism and this compound Formation

Quantitative Data Presentation

The following tables summarize the quantitative data for this compound and related metabolites in patients with HMG-CoA lyase deficiency and 3-methylglutaconic aciduria type I, compared to control individuals.

Table 1: Plasma Acylcarnitine Profile in HMG-CoA Lyase Deficiency

| Analyte | Patient Concentration (µmol/L) | Control Range (µmol/L) | Reference |

| 3-Hydroxyisovalerylcarnitine (C5OH) | 0.63 - 1.7 | < 0.1 - 0.15 | [5] |

| This compound (C5-M-DC) | Significantly Elevated | Not typically detected | [3][6] |

Table 2: Urinary Organic Acid Profile in HMG-CoA Lyase Deficiency

| Analyte | Patient Concentration (mmol/mol creatinine) | Control Range (mmol/mol creatinine) | Reference |

| 3-Hydroxy-3-methylglutaric acid | Significantly Elevated | Trace amounts | [7][8] |

| 3-Methylglutaconic acid | Significantly Elevated | < 20 | [2][8] |

| 3-Hydroxyisovaleric acid | Significantly Elevated | Trace amounts | [7][8] |

| 3-Methylglutaric acid | Elevated | Trace amounts | [7][8] |

Table 3: Urinary Organic Acid Profile in 3-Methylglutaconic Aciduria Type I

| Analyte | Patient Concentration (mmol/mol creatinine) | Control Range (mmol/mol creatinine) | Reference |

| 3-Methylglutaconic acid | > 1000 | < 20 | [2] |

| 3-Methylglutaric acid | Mildly Elevated | Trace amounts | [9][10] |

| 3-Hydroxyisovaleric acid | Elevated | Trace amounts | [1][9] |

Experimental Protocols

Accurate diagnosis of inborn errors of leucine metabolism relies on precise analytical methodologies. The following sections provide detailed protocols for the key experiments.

Analysis of Acylcarnitines by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the sensitive and specific quantification of this compound and other acylcarnitines in plasma.[11]

Sample Preparation:

-

To 100 µL of plasma, add 300 µL of methanol containing deuterated internal standards (e.g., d3-carnitine, d3-acetylcarnitine).

-

Vortex for 10 seconds to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the sample in 100 µL of the initial mobile phase.

LC-MS/MS Parameters:

-

Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from 10% to 90% B over 15 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) is used to detect the specific precursor-to-product ion transitions for each acylcarnitine. For this compound, a characteristic transition would be monitored (e.g., m/z 276.2 -> 85.1).[11]

Analysis of Urinary Organic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This is the gold standard for identifying and quantifying organic acids in urine.[2][12][13]

Sample Preparation:

-

To 1 mL of urine, add an internal standard (e.g., ethylmalonic acid-d3).

-

Adjust the pH to <2 with HCl.

-

Extract the organic acids twice with 2 mL of ethyl acetate.

-

Combine the organic layers and evaporate to dryness under nitrogen.

-

Derivatize the residue with 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) at 70°C for 30 minutes to form trimethylsilyl (TMS) esters.

GC-MS Parameters:

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Injection Mode: Splitless.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 600.

Enzymatic Assay for HMG-CoA Lyase Activity

This assay directly measures the functional deficit of the enzyme in patient-derived cells, such as fibroblasts.[14][15]

Principle: The activity of HMG-CoA lyase is determined by spectrophotometrically measuring the rate of disappearance of the substrate, HMG-CoA, at 232 nm.

Procedure:

-

Culture human skin fibroblasts to confluency.

-

Harvest the cells and prepare a cell lysate by sonication in a buffered solution (e.g., 50 mM Tris-HCl, pH 8.0, containing 1 mM DTT).

-

Centrifuge the lysate to obtain a clear supernatant containing the enzyme.

-

The reaction mixture (1 mL) contains: 100 mM Tris-HCl (pH 8.0), 5 mM MgCl2, 1 mM DTT, and the cell extract.

-

Initiate the reaction by adding HMG-CoA to a final concentration of 0.1 mM.

-

Monitor the decrease in absorbance at 232 nm over time at 37°C.

-

Calculate the enzyme activity based on the molar extinction coefficient of the thioester bond of HMG-CoA.

Diagnostic Workflow and Logical Relationships

The diagnosis of inborn errors of leucine metabolism follows a logical progression of tests, starting from newborn screening and moving to more specific confirmatory analyses.

Conclusion

This compound is a pivotal metabolite in the diagnosis and understanding of disorders related to leucine metabolism. Its presence and concentration, when analyzed in conjunction with other metabolites, provide a clear indication of enzymatic defects, particularly HMG-CoA lyase deficiency. The analytical methods detailed in this guide, including LC-MS/MS and GC-MS, are essential tools for the accurate quantification of these biomarkers. A thorough understanding of the biochemical pathways, coupled with robust analytical techniques, is crucial for early diagnosis, patient management, and the development of potential therapeutic interventions for these rare metabolic disorders.

References

- 1. Orphanet: 3-methylglutaconic aciduria type 1 [orpha.net]

- 2. The 3-methylglutaconic acidurias: what’s new? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of this compound. A new diagnostic metabolite of 3-hydroxy-3-methylglutaryl-coenzyme A lyase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound: a biomarker of mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3‐Methylglutaconyl‐CoA hydratase deficiency: When ascertainment bias confounds a biochemical diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) Lyase Deficiency Journal of Clinical Practice and Research [jcpres.com]

- 8. GC/MS analysis of urine in 3-hydroxy-3-methylglutaryl-CoA lyase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-Methylglutaconic Aciduria Type I Is Caused by Mutations in AUH - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-Methylglutaconic aciduria type I is caused by mutations in AUH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantification of 3-methylglutaconic acid in urine, plasma, and amniotic fluid by isotope-dilution gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 3-Hydroxy-3-methylglutaryl-CoA lyase (HMGCoA lyase) | Amsterdam UMC [amsterdamumc.nl]

- 15. 3-Hydroxy-3-methylglutaryl-CoA lyase in human skin fibroblasts: study of its properties and deficient activity in 3-hydroxy-3-methylglutaric aciduria patients using a simple spectrophotometric method - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Methylglutarylcarnitine: A Key Indicator of Mitochondrial Energy Metabolism Dysfunction

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

3-Methylglutarylcarnitine (3-MGC) has emerged as a significant biomarker for inborn errors of metabolism and broader mitochondrial dysfunction. While traditionally associated with defects in the leucine degradation pathway, elevated levels of 3-MGC are now recognized as a more general indicator of compromised mitochondrial energy metabolism. This guide provides a comprehensive overview of the biochemical pathways leading to 3-MGC accumulation, its association with various metabolic disorders, and its role as an indicator of cellular energy stress. Detailed experimental protocols for the quantification of 3-MGC and the assessment of related mitochondrial functions are provided, alongside quantitative data and visual representations of the key metabolic and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are focused on mitochondrial metabolism and related pathologies.

Introduction

Mitochondria are central to cellular energy production, primarily through the process of oxidative phosphorylation. Dysregulation of mitochondrial function is implicated in a wide range of human diseases, from rare inborn errors of metabolism to common age-related disorders. The identification of reliable biomarkers to assess mitochondrial health is therefore of paramount importance for both basic research and clinical applications.

This compound, an acylcarnitine derivative, has garnered increasing attention as a sensitive marker of mitochondrial distress. Initially identified as an abnormal metabolite in patients with 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase deficiency, an inborn error of leucine metabolism, its presence is now known to extend to a broader spectrum of conditions characterized by impaired mitochondrial energy production.[1][2] This guide delves into the intricate relationship between this compound and mitochondrial energy metabolism, providing the technical details necessary for its study and interpretation.

Biochemical Pathways of this compound Formation

The accumulation of this compound is a downstream consequence of the buildup of its precursor, 3-methylglutaryl-CoA. There are two primary metabolic scenarios that lead to the elevation of 3-methylglutaryl-CoA and, subsequently, this compound.

Leucine Catabolism and its Defects

The canonical pathway for 3-methylglutaryl-CoA formation is through the catabolism of the branched-chain amino acid, leucine. A key enzyme in this pathway is 3-hydroxy-3-methylglutaryl-CoA lyase. A deficiency in this enzyme leads to the accumulation of upstream metabolites, including 3-methylglutaconyl-CoA, which can be converted to 3-methylglutaryl-CoA.[2]

Another related inborn error of metabolism is 3-methylglutaconic aciduria type I, caused by a deficiency in 3-methylglutaconyl-CoA hydratase.[3] This enzyme deficiency also disrupts the normal flow of leucine catabolism, leading to the accumulation of 3-methylglutaconyl-CoA and its derivatives.[2]

The Acetyl-CoA Diversion Pathway

In conditions of general mitochondrial dysfunction, where the processing of acetyl-CoA through the Krebs cycle and oxidative phosphorylation is impaired, an alternative pathway for this compound synthesis becomes active. This "acetyl-CoA diversion pathway" serves as a mechanism to handle the excess acetyl-CoA that cannot be readily oxidized.[2]

In this pathway, two molecules of acetyl-CoA condense to form acetoacetyl-CoA, which then combines with another molecule of acetyl-CoA to produce HMG-CoA. Under conditions of metabolic stress, the reaction catalyzed by 3-methylglutaconyl-CoA hydratase can run in reverse, converting HMG-CoA to 3-methylglutaconyl-CoA. This intermediate is then reduced to 3-methylglutaryl-CoA and subsequently conjugated with carnitine to form this compound.[2]

Quantitative Data on this compound and Related Metabolites

The following tables summarize quantitative data on the concentrations of this compound and associated metabolites in various physiological and pathological states. These values are indicative and can vary based on the analytical method, patient's age, and clinical condition.

Table 1: Plasma Acylcarnitine Profile in 3-Hydroxy-3-methylglutaryl-CoA Lyase Deficiency

| Analyte | Patient Concentration (μmol/L) | Reference Range (μmol/L) |

| 3-Hydroxyisovalerylcarnitine (C5OH) | 0.3 - 1.7 | < 1 |

| This compound | Elevated (specific values vary) | Not typically detected |

Data compiled from a case report on newborn screening for HMG-CoA lyase deficiency.[4]

Table 2: Urinary Organic Acid Profile in 3-Methylglutaconic Aciduria Type I

| Analyte | Patient Concentration (mmol/mol creatinine) | Reference Range (mmol/mol creatinine) |

| 3-Methylglutaconic Acid | Grossly elevated (specific values vary) | < 20 |

| 3-Methylglutaric Acid | Elevated | < 5 |

| 3-Hydroxyisovaleric Acid | Elevated | < 15 |

Reference ranges are approximate and can vary between laboratories. Data is based on typical findings in patients with 3-methylglutaconic aciduria type I.[5]

Table 3: 3-Methylglutaconyl-CoA Hydratase Activity in Fibroblasts

| Condition | Enzyme Activity (pmol/min/mg protein) |

| Control | 495 |

| 3-Methylglutaconic Aciduria Type I Patient | 11 - 17 (2-3% of normal) |

Data from a study on two siblings with 3-methylglutaconic aciduria.[6]

Table 4: Mitochondrial Respiration Rates in Health and Disease

| Parameter | Healthy Control | Mitochondrial Disease Patient |

| Complex I-mediated Respiration | Variable, serves as baseline | Often reduced |

| Complex II-mediated Respiration | Variable, serves as baseline | May be reduced or preserved |

| Maximal Electron Transport Chain Capacity | High | Generally reduced |

This table provides a qualitative comparison. Specific rates are highly dependent on the cell type, substrate used, and the specific mitochondrial defect.[7][8]

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the study of this compound and mitochondrial energy metabolism.

Quantification of Acylcarnitines by Tandem Mass Spectrometry (MS/MS)

This method is the gold standard for the analysis of acylcarnitines in biological fluids.

Protocol:

-

Sample Preparation:

-

For plasma or urine, a small volume (e.g., 10-50 µL) is used.

-

For dried blood spots, a 3 mm punch is typically used.

-

Samples are placed in a 96-well plate.

-

-

Extraction:

-

A solution of methanol containing a mixture of stable isotope-labeled internal standards for various acylcarnitines is added to each well.

-

The plate is agitated to ensure complete extraction of the analytes.

-

The plate is then centrifuged, and the supernatant is transferred to a new plate.

-

-

Derivatization (Butylation):

-

The extracted acylcarnitines are derivatized to their butyl esters to improve their ionization efficiency and fragmentation characteristics in the mass spectrometer.

-

This is achieved by adding a solution of acetyl chloride in n-butanol and incubating at an elevated temperature (e.g., 65°C for 15 minutes).

-

The derivatization reagent is then evaporated under a stream of nitrogen.

-

-

Analysis by ESI-MS/MS:

-

The dried, derivatized samples are reconstituted in a suitable solvent for injection into the mass spectrometer.

-

Analysis is typically performed using flow injection analysis, where the sample is directly introduced into the electrospray ionization (ESI) source of the tandem mass spectrometer.

-

The mass spectrometer is operated in positive ion mode.

-

-

Detection and Quantification:

-

A precursor ion scan of m/z 85 is commonly used to detect all butyl-esterified acylcarnitines, as they all produce a characteristic fragment ion at this mass-to-charge ratio.

-

Alternatively, multiple reaction monitoring (MRM) can be used for more targeted and sensitive quantification of specific acylcarnitines.

-

The concentration of each acylcarnitine is determined by comparing the ion intensity of the analyte to that of its corresponding internal standard.[1][9]

-

3-Methylglutaconyl-CoA Hydratase Enzyme Assay

This assay measures the activity of the enzyme deficient in 3-methylglutaconic aciduria type I.

Protocol:

-

Preparation of Cell Lysate:

-

Cultured cells (e.g., fibroblasts) are harvested and washed.

-

The cells are then lysed, typically by sonication, to release the cellular proteins, including the enzyme of interest.

-

The protein concentration of the lysate is determined.

-

-

Enzyme Reaction:

-

The cell lysate is incubated in a reaction mixture containing a buffered solution and the substrate, radiolabeled [14C]-3-methylglutaconyl-CoA.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

-

Stopping the Reaction:

-

The enzymatic reaction is terminated, usually by the addition of an acid (e.g., perchloric acid), which denatures the enzyme.

-

-

Separation and Detection:

-

The reaction mixture is then analyzed by high-performance liquid chromatography (HPLC) to separate the substrate ([14C]-3-methylglutaconyl-CoA) from the product ([14C]-HMG-CoA).

-

The amount of product formed is quantified by measuring the radioactivity in the corresponding HPLC peak using a scintillation counter.

-

-

Calculation of Enzyme Activity:

High-Resolution Respirometry for Mitochondrial Function Assessment

This technique allows for the detailed analysis of mitochondrial respiratory function in intact or permeabilized cells.

Protocol:

-

Cell Preparation:

-

Cultured cells are harvested and resuspended in a specific respiration buffer.

-

For experiments with permeabilized cells, a mild detergent (e.g., digitonin) is used to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact. This allows for the direct addition of mitochondrial substrates to the experimental chamber.

-

-

Respirometry Measurement:

-

The cell suspension is placed in the chamber of a high-resolution respirometer (e.g., Oroboros Oxygraph-2k).

-

The chamber is sealed to create a closed system.

-

-

Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:

-

A series of substrates, uncouplers, and inhibitors are sequentially injected into the chamber to probe different aspects of mitochondrial respiration. A typical SUIT protocol might include:

-

Basal Respiration: Measurement of the initial oxygen consumption rate of the cells.

-

Complex I-linked Respiration: Addition of substrates for Complex I (e.g., pyruvate, glutamate, malate) to measure respiration driven by this complex.

-

State 3 Respiration: Addition of ADP to stimulate ATP synthesis and measure the coupled respiration rate.

-

Complex II-linked Respiration: Inhibition of Complex I with rotenone, followed by the addition of a Complex II substrate (e.g., succinate).

-

Maximal Electron Transport Chain Capacity: Addition of an uncoupler (e.g., FCCP) to dissipate the proton gradient and measure the maximum rate of oxygen consumption by the electron transport chain.

-

Residual Oxygen Consumption: Inhibition of Complex III with antimycin A to determine non-mitochondrial oxygen consumption.

-

-

-

Data Analysis:

-

The software associated with the respirometer calculates the oxygen consumption rates in real-time.

-

These rates are then used to determine various parameters of mitochondrial function, such as the respiratory control ratio (RCR), the P/O ratio (a measure of the efficiency of oxidative phosphorylation), and the relative contributions of different respiratory complexes to overall respiration.[11][12][13]

-

Conclusion

This compound is a valuable biomarker that provides a window into the state of mitochondrial energy metabolism. Its accumulation, whether due to specific inborn errors of metabolism or as a consequence of broader mitochondrial dysfunction, signals a disruption in the cell's ability to efficiently generate energy. The experimental protocols detailed in this guide provide the necessary tools for researchers and drug development professionals to accurately quantify this compound and to functionally assess the mitochondrial impairments that lead to its elevation. A deeper understanding of the role of this compound in cellular metabolism will undoubtedly contribute to the development of novel diagnostic and therapeutic strategies for a wide range of mitochondrial diseases.

References

- 1. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: a biomarker of mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Methylglutaconyl-CoA hydratase - Wikipedia [en.wikipedia.org]

- 4. 3‐Methylglutaconyl‐CoA hydratase deficiency: When ascertainment bias confounds a biochemical diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Urinary organic acid screening in children with developmental language delay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. content-assets.jci.org [content-assets.jci.org]

- 7. researchgate.net [researchgate.net]

- 8. Mitochondrial respiration of complex II is not lower than that of complex I in mouse skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tandem Mass Spectrometry for the Analysis of Plasma/Serum Acylcarnitines for the Diagnosis of Certain Organic Acidurias and Fatty Acid Oxidation Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of non-enzymatic chemical reactions in 3-methylglutaconic aciduria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DSpace [helda.helsinki.fi]

- 12. High-resolution respirometry: OXPHOS protocols for human cells and permeabilized fibers from small biopsies of human muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 3-Methylglutarylcarnitine in Ketogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methylglutarylcarnitine is a pivotal biomarker in the diagnosis and understanding of certain inborn errors of metabolism, most notably 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase deficiency. This enzyme deficiency disrupts both the catabolism of the branched-chain amino acid leucine and the final step of ketogenesis. Consequently, the accumulation of upstream metabolites, including 3-methylglutaryl-CoA, necessitates a detoxification pathway involving carnitine conjugation, leading to the formation and excretion of this compound. This guide provides an in-depth exploration of the biochemical function of this compound, its metabolic context within ketogenesis and leucine degradation, and the analytical methods used for its detection and quantification.

Introduction: Ketogenesis and Leucine Metabolism

Ketogenesis is a metabolic process that produces ketone bodies (acetoacetate, 3-hydroxybutyrate, and acetone) from the breakdown of fatty acids and certain amino acids.[1][2] This pathway is crucial during periods of fasting, prolonged exercise, or low carbohydrate intake, providing an alternative energy source for vital organs, particularly the brain. The final common step in both ketogenesis and the degradation of the ketogenic amino acid leucine is the cleavage of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) by HMG-CoA lyase to produce acetyl-CoA and acetoacetate.[3][4]

Leucine catabolism is a multi-step process occurring within the mitochondria. A defect in any of the enzymes in this pathway can lead to an inborn error of metabolism.[5][6] HMG-CoA lyase deficiency is an autosomal recessive disorder that results in the blockage of this critical step.[7][8]

The Formation and Function of this compound

In individuals with HMG-CoA lyase deficiency, the inability to process HMG-CoA leads to the accumulation of its precursors. One of these is 3-methylglutaconyl-CoA, which can be reduced to form 3-methylglutaryl-CoA.[4][9] The accumulation of 3-methylglutaryl-CoA is toxic to the cell. To mitigate this toxicity, the body utilizes carnitine acyltransferases to conjugate the 3-methylglutaryl group with L-carnitine, forming this compound.[4][10] This water-soluble compound is then readily excreted in the urine.[9][10]

Therefore, the primary function of this compound formation is detoxification. However, this process can lead to a secondary carnitine deficiency as the free carnitine pool is depleted.[9][10]

Quantitative Data on Metabolite Levels

The diagnosis of HMG-CoA lyase deficiency relies on the analysis of acylcarnitine profiles in blood and organic acids in urine. While levels of this compound are known to be significantly elevated in affected individuals and typically very low or undetectable in healthy individuals, specific quantitative ranges are not consistently reported across the literature.[11][12] However, the levels of other related metabolites are well-documented.

| Metabolite | Condition | Fluid | Concentration (µmol/L) | Fold Change (vs. Controls) |

| 3-Methylglutaconic Acid (3MGC-A) | HMG-CoA Lyase Deficiency | Dried Blood Spot | 55.5 ± 51.7 | ~46x |

| Control | Dried Blood Spot | 1.2 ± 0.2 | - | |

| 3-Hydroxy-3-Methylglutaric Acid (3H3MG-A) | HMG-CoA Lyase Deficiency | Dried Blood Spot | 40.0 ± 64.9 | ~30x |

| Control | Dried Blood Spot | 1.3 ± 0.3 | - | |

| 3-Hydroxyisovaleric Acid (3HIV-A) | HMG-CoA Lyase Deficiency | Dried Blood Spot | 158.5 ± 659.8 | ~16x |

| Control | Dried Blood Spot | 9.5 ± 2.1 | - | |

| 3-Hydroxyisovalerylcarnitine (3HIV-C) | HMG-CoA Lyase Deficiency | Dried Blood Spot | 45.7 ± 47.5 | ~35x |

| Control | Dried Blood Spot | 1.3 ± 1.0 | - |

Data adapted from Václavík et al. (2020). Note the high standard deviations in patient samples, reflecting variability in metabolic state at the time of sampling.[7][13]

Signaling Pathways and Metabolic Interconnections

The formation of this compound is intricately linked to the pathways of leucine degradation, ketogenesis, and fatty acid β-oxidation. The following diagrams illustrate these connections.

Experimental Protocols

Acylcarnitine Analysis by Tandem Mass Spectrometry (MS/MS)

This method is used for the quantitative analysis of this compound and other acylcarnitines in dried blood spots or plasma.

5.1.1. Sample Preparation (Dried Blood Spot) [2][14][15]

-

A 3.2 mm disc is punched from the dried blood spot into a 96-well microtiter plate.

-

100 µL of a methanol solution containing isotopically labeled internal standards (e.g., d3-carnitine, d3-acetylcarnitine, etc.) is added to each well.

-

The plate is agitated for 30 minutes at room temperature to extract the acylcarnitines.

-

The supernatant is transferred to a new plate and evaporated to dryness under a stream of nitrogen.

5.1.2. Derivatization [14]

-

100 µL of 3N butanolic-HCl is added to each well.

-

The plate is sealed and incubated at 60°C for 30 minutes to form butyl esters of the acylcarnitines.

-

The derivatizing agent is evaporated to dryness under nitrogen.

-

The residue is reconstituted in a suitable solvent (e.g., 80:20 methanol:water) for injection.

5.1.3. LC-MS/MS Analysis [16]

-

Instrumentation: A triple quadrupole mass spectrometer coupled with a liquid chromatography system.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Scan Mode: Precursor ion scanning for m/z 85 (a characteristic fragment of carnitine) or a neutral loss scan of 59 Da (for underivatized acylcarnitines) is often used for profiling. For targeted quantification, Multiple Reaction Monitoring (MRM) is employed.

-

MRM Transition for this compound (as butyl ester): The specific parent and daughter ion masses would be selected for the butylated form of this compound.

Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to quantify 3-methylglutaconic acid and other organic acids in urine.

5.2.1. Sample Preparation [17][18]

-

An aliquot of urine, normalized to creatinine concentration, is used.

-

An internal standard (e.g., a stable isotope-labeled version of the analyte or a non-endogenous compound) is added.

-

The sample is acidified, and the organic acids are extracted into an organic solvent such as ethyl acetate.

-

The organic extract is evaporated to dryness.

5.2.2. Derivatization [18]

-

The dried residue is derivatized to increase volatility for GC analysis. A common method is silylation using agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

The sample is heated to ensure complete derivatization.

5.2.3. GC-MS Analysis [18][19]

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

-

Injection: Splitless injection is often employed for trace analysis.

-

Oven Program: A temperature gradient is used to separate the various organic acids based on their boiling points and interaction with the column stationary phase.

-

Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and full scan data is acquired. Quantification is performed by comparing the peak area of the analyte to that of the internal standard.

Conclusion

This compound serves as a crucial diagnostic marker for HMG-CoA lyase deficiency, an inborn error of metabolism that impairs ketogenesis. Its formation represents a key detoxification mechanism for the removal of toxic accumulating metabolites. The analysis of this compound, in conjunction with other acylcarnitines and urinary organic acids, provides a comprehensive picture of the metabolic dysregulation in this disorder. Understanding the biochemical role of this compound and the analytical techniques for its measurement is essential for researchers and clinicians working on the diagnosis, monitoring, and development of therapeutic strategies for this and related metabolic diseases.

References

- 1. Transcriptional regulation of mitochondrial HMG-CoA synthase in the control of ketogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. it.restek.com [it.restek.com]

- 3. High resolution mass spectrometry newborn screening applications for quantitative analysis of amino acids and acylcarnitines from dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. A quantitative method for acylcarnitines and amino acids using high resolution chromatography and tandem mass spectrometry in newborn screening dried blood spot analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase: a control enzyme in ketogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A newborn screening approach to diagnose 3‐hydroxy‐3‐methylglutaryl‐CoA lyase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | HMG-CoA Lyase Deficiency: A Retrospective Study of 62 Saudi Patients [frontiersin.org]

- 9. Identification of this compound. A new diagnostic metabolite of 3-hydroxy-3-methylglutaryl-coenzyme A lyase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound: a biomarker of mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound: A biomarker of mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. agilent.com [agilent.com]

- 15. Analysis of Acylcarnitines in Dried Blood Spots (DBS) Samples by FIA-MS/MS [sigmaaldrich.com]

- 16. Simultaneously quantifying hundreds of acylcarnitines in multiple biological matrices within ten minutes using ultrahigh-performance liquid-chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantification of 3-methylglutaconic acid in urine, plasma, and amniotic fluid by isotope-dilution gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The 3-methylglutaconic acidurias: what’s new? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Isomerization of trans‐3‐methylglutaconic acid - PMC [pmc.ncbi.nlm.nih.gov]

3-Methylglutarylcarnitine: A Key Indicator of Metabolic Stress and Mitochondrial Dysfunction

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

3-Methylglutarylcarnitine (3-MGC) is an acylcarnitine that has emerged as a significant biomarker for inborn errors of metabolism (IEMs) and broader conditions of metabolic stress, particularly those involving mitochondrial dysfunction. While initially identified in the context of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase deficiency, a disorder of leucine catabolism, elevated levels of 3-MGC are now recognized in a wider array of metabolic disturbances. This technical guide provides a comprehensive overview of the biochemical origins of 3-MGC, its clinical significance as a biomarker, detailed experimental protocols for its quantification, and a summary of reported concentrations in various physiological and pathological states. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding and utilizing 3-MGC as a tool in metabolic research and as a potential biomarker in clinical and preclinical studies.

Introduction to this compound

This compound is an ester of carnitine and 3-methylglutaric acid. Acylcarnitines are crucial for the transport of fatty acids into the mitochondria for beta-oxidation, a primary energy-generating process.[1] The accumulation of specific acylcarnitines in biological fluids can indicate a blockage or inefficiency in metabolic pathways.[2][3] While present at very low levels in healthy individuals, elevated concentrations of 3-MGC are indicative of metabolic stress and dysfunction.[3][4]

Biochemical Origins of this compound

There are two primary metabolic pathways that can lead to the accumulation of this compound.

Leucine Catabolism Pathway

The canonical pathway for 3-MGC formation is through the metabolism of the branched-chain amino acid, leucine.[3] A deficiency in the enzyme 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase, the final enzyme in the leucine degradation pathway, leads to the accumulation of its substrate, HMG-CoA. This, in turn, results in the upstream accumulation of 3-methylglutaconyl-CoA, which can be reduced to 3-methylglutaryl-CoA and subsequently conjugated with carnitine to form 3-MGC.[5][6]

Acetyl-CoA Diversion Pathway under Metabolic Stress

A more recently described pathway for 3-MGC synthesis involves the diversion of acetyl-CoA, particularly under conditions of mitochondrial stress where the normal entry of acetyl-CoA into the Krebs cycle is impaired.[3] In this scenario, excess acetyl-CoA is channeled into a pathway that essentially runs the latter part of the leucine catabolism pathway in reverse, leading to the formation of HMG-CoA and subsequently 3-methylglutaconyl-CoA. This intermediate can then be reduced to 3-methylglutaryl-CoA and form 3-MGC.[3] This explains the observation of elevated 3-MGC in metabolic disorders not directly related to leucine metabolism.[3][4]

Clinical Significance and Data Presentation

Elevated levels of this compound are a hallmark of several metabolic disorders and conditions associated with mitochondrial stress.

Inborn Errors of Metabolism (IEMs)

-

3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) Lyase Deficiency: This is the most well-characterized condition associated with significantly elevated 3-MGC.[5][6]

-

3-Methylglutaconic Aciduria: 3-MGC has also been detected in the urine of patients with 3-methylglutaconic aciduria.[7]

-

Other Mitochondrial Disorders: The acetyl-CoA diversion pathway explains the presence of elevated 3-MGC in various other mitochondrial diseases where energy metabolism is compromised.[3]

Other Conditions

-

Cardiovascular Disease: Studies have shown that patients with coronary artery disease may have elevated levels of various acylcarnitines, including those related to branched-chain amino acid metabolism.[8][9][10]

-

Healthy Aging: Some studies suggest that levels of certain acylcarnitines may change with healthy aging, potentially reflecting alterations in mitochondrial function over time.[11]

Table 1: Reported Concentrations of this compound

| Condition | Biological Matrix | Concentration (µmol/L) | Reference(s) |

| Healthy Neonates (Reference Range) | Dried Blood Spot | 0.00 - 0.40 | [12] |

| Healthy Adults (Total Carnitine) | Plasma | 49 - 50 | [13] |

| HMG-CoA Lyase Deficiency (Neonate) | Dried Blood Spot | 7.78 | [12] |

| 3-Methylglutaconic Aciduria | Urine | Detected | [7] |

| Carriers of Primary Carnitine Deficiency | Urine (3-MGA) | Average 39.66 mmol/mol creatinine | [14] |

| Coronary Artery Disease | Serum | Elevated | [8][9][10] |

Note: Data is compiled from various sources and methodologies may differ. Direct comparison should be made with caution.

Experimental Protocols for this compound Analysis

The gold standard for the quantification of this compound and other acylcarnitines is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][15][16]

Sample Preparation from Dried Blood Spots (DBS)

Detailed Methodology:

-

Punching: A 3.2 mm disc is punched from the dried blood spot into a well of a microtiter plate.[1]

-

Extraction: 100 µL of a methanol solution containing isotopically labeled internal standards is added to each well.[1]

-

Incubation: The plate is incubated, for example, at 30°C for 30 minutes with shaking.[1]

-

Supernatant Transfer: The supernatant is transferred to a new plate.

-

Drying: The solvent is evaporated under a stream of nitrogen.

-

Derivatization (Optional but common): The dried residue is reconstituted in 3N butanolic HCl and incubated (e.g., 65°C for 20 minutes) to form butyl esters. The sample is then dried again.[17]

-

Reconstitution: The final residue is reconstituted in a suitable mobile phase for injection into the LC-MS/MS system.[17]

Sample Preparation from Plasma

Detailed Methodology:

-

Protein Precipitation: To a small volume of plasma (e.g., 10 µL), an organic solvent such as acetonitrile or methanol containing internal standards is added to precipitate proteins.[18]

-

Centrifugation: The mixture is centrifuged to pellet the precipitated proteins.

-

Supernatant Transfer: The supernatant is transferred to a clean tube or well.

-

Drying and Derivatization: Similar to the DBS protocol, the sample can be dried and derivatized.

-

Reconstitution: The sample is reconstituted in the initial mobile phase.

LC-MS/MS Instrumentation and Parameters

Table 2: Example LC-MS/MS Parameters for Acylcarnitine Analysis

| Parameter | Setting | Reference(s) |

| LC System | Agilent 1200/1290 Series, Waters Acquity UPLC, or equivalent | [1][19] |

| Column | Reversed-phase C18 or HILIC column (e.g., Zorbax Eclipse XDB-C18, Raptor HILIC-Si) | [15][16] |

| Mobile Phase A | 0.1% Formic acid in water (often with ammonium acetate) | [16] |

| Mobile Phase B | 0.1% Formic acid in acetonitrile or methanol | [16] |

| Gradient | A gradient from low to high organic phase is typically used to elute acylcarnitines based on their chain length and polarity. | [16] |

| MS System | Triple quadrupole mass spectrometer (e.g., Agilent 6460, Sciex API 4500) | [1][15] |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | [15][16] |

| Detection Mode | Multiple Reaction Monitoring (MRM) | [1] |

| Precursor Ion (m/z) for 3-MGC-butyl ester | 332.2 | Calculated |

| Product Ion (m/z) for 3-MGC-butyl ester | 85.1 (characteristic fragment for carnitine esters) | [1][16] |

Note: Specific parameters will need to be optimized for the instrument and application.

Conclusion

This compound is a valuable biomarker that provides insights into the state of mitochondrial function and intermediary metabolism. Its elevation is a key diagnostic feature of HMG-CoA lyase deficiency and is also observed in a growing list of other metabolic disorders characterized by mitochondrial stress. The analytical methods for its quantification, primarily LC-MS/MS, are robust and well-established. For researchers and drug development professionals, monitoring 3-MGC levels can be a powerful tool in preclinical studies to assess potential drug-induced mitochondrial toxicity and in clinical research to understand the metabolic basis of various diseases. Further research to establish more comprehensive reference ranges and to explore its role in a wider range of pathologies will continue to enhance its clinical utility.

References

- 1. agilent.com [agilent.com]

- 2. Determination of Normal Range of Acylcarnitine in Neonatal Dried Blood Spots using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: a biomarker of mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: A biomarker of mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of this compound. A new diagnostic metabolite of 3-hydroxy-3-methylglutaryl-coenzyme A lyase deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The detection of this compound and a new dicarboxylic conjugate, 3-methylglutaconylcarnitine, in 3-methylglutaconic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Metabolic Impairment in Coronary Artery Disease: Elevated Serum Acylcarnitines Under the Spotlights [frontiersin.org]

- 9. "Serum Carnitine Levels in Patients with CoronaryArtery Disease" by SERKAN ÖZGİRGİN, DİLEK ÖZMEN et al. [journals.tubitak.gov.tr]

- 10. Frontiers | Acetylcarnitine Is Associated With Cardiovascular Disease Risk in Type 2 Diabetes Mellitus [frontiersin.org]

- 11. Plasma acylcarnitine levels increase with healthy aging | Aging [aging-us.com]

- 12. researchgate.net [researchgate.net]

- 13. Determination of the reference range of endogenous plasma carnitines in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 3-Methylglutaconic aciduria in carriers of primary carnitine deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. it.restek.com [it.restek.com]

- 16. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]

- 19. msacl.org [msacl.org]

The Discovery and History of 3-Methylglutarylcarnitine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylglutarylcarnitine (3-MGC) is a clinically significant metabolite that serves as a key biomarker for certain inborn errors of metabolism. Its discovery in the mid-1980s was a direct result of advancements in mass spectrometry techniques and provided crucial insights into the pathophysiology of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase deficiency, a serious inherited metabolic disorder. This technical guide provides an in-depth exploration of the discovery, history, and analytical methodologies related to 3-MGC, tailored for researchers, scientists, and professionals in drug development.

The Initial Discovery: A New Diagnostic Metabolite

The first conclusive identification of this compound in human subjects was reported in a landmark 1986 paper by Roe, Millington, and Maltby published in the Journal of Clinical Investigation[1]. The researchers investigated the urinary metabolic profiles of four patients with proven 3-hydroxy-3-methylglutaryl-CoA lyase deficiency. This rare, autosomal recessive disorder affects the catabolism of the branched-chain amino acid leucine and ketogenesis, leading to episodes of metabolic acidosis and hypoglycemia.[2][3]

Prior to this discovery, the urinary organic acid profile of patients with HMG-CoA lyase deficiency was known to be characterized by elevated levels of 3-hydroxy-3-methylglutaric acid, 3-methylglutaconic acid, and 3-hydroxyisovaleric acid.[2][4][5] However, the identification of 3-MGC provided a more specific and direct marker of the metabolic block. The study revealed that in these patients, the accumulation of 3-methylglutaryl-CoA, a substrate for the deficient enzyme, leads to its conjugation with carnitine to form this compound.[1][6]

The Role of Technological Advancements: Fast Atom Bombardment Mass Spectrometry

The discovery of 3-MGC was intrinsically linked to the application of a then-emerging technology: Fast Atom Bombardment (FAB) mass spectrometry.[1][7][8] This "soft" ionization technique allowed for the analysis of non-volatile and thermally labile molecules like acylcarnitines, which were difficult to characterize with previous mass spectrometry methods.[7]

The research group at Duke University Medical Center, led by Roe and Millington, were pioneers in the application of FAB-MS for the analysis of acylcarnitines in metabolic diseases.[7][9] Their work demonstrated that FAB-MS, particularly when coupled with tandem mass spectrometry (MS/MS), could be used to identify and profile these compounds in complex biological matrices like urine.[8][9][10]

Metabolic Significance and Pathway

The formation of this compound is a direct consequence of the enzymatic block in HMG-CoA lyase deficiency. This enzyme is crucial for the final step in the degradation of leucine. When HMG-CoA lyase is deficient, its substrate, 3-hydroxy-3-methylglutaryl-CoA, accumulates and is subsequently converted to 3-methylglutaconyl-CoA and then 3-methylglutaryl-CoA. The latter is then esterified with L-carnitine to form this compound, which is then excreted in the urine.[11]

Experimental Protocols

The original methods for the identification and analysis of this compound relied on techniques that were state-of-the-art in the 1980s. While modern methods have largely superseded these, understanding the original protocols provides valuable historical context.

Synthesis of this compound Standard

A crucial step in the identification and quantification of a new metabolite is the synthesis of an authentic standard for comparison. The 1986 paper by Roe et al. briefly mentions the synthesis of this compound. While a detailed protocol is not provided in that specific publication, related literature from the era on acylcarnitine synthesis suggests a general procedure.

General Protocol for Acylcarnitine Synthesis (based on contemporary methods):

-

Activation of the Acyl Group: 3-Methylglutaric acid would first be converted to a more reactive form, typically an acyl chloride or anhydride. This could be achieved by reacting 3-methylglutaric anhydride with a reagent like thionyl chloride.

-

Esterification with L-carnitine: The activated 3-methylglutaryl group would then be reacted with L-carnitine in a suitable solvent. The reaction would result in the formation of this compound.

-

Purification: The synthesized this compound would then be purified using techniques such as column chromatography or recrystallization to remove any unreacted starting materials and byproducts. The purity of the final product would be confirmed by techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Sample Preparation and Analysis by Fast Atom Bombardment Mass Spectrometry

The analysis of acylcarnitines from urine samples involved several key steps.

Urine Sample Preparation:

-

Initial Cleanup: A small volume of urine (typically 1-5 mL) was passed through a small column containing a cation-exchange resin (e.g., Dowex 50). This step was crucial to isolate the positively charged carnitine and acylcarnitines from the complex urinary matrix.

-

Elution: After washing the column to remove interfering substances, the acylcarnitines were eluted with an ammoniacal solution.

-

Derivatization (Methylation): The eluted acylcarnitines were often converted to their methyl esters by treatment with methanolic HCl. This derivatization step improved their volatility and fragmentation characteristics in the mass spectrometer.

Fast Atom Bombardment Mass Spectrometry (FAB-MS) Analysis:

-

Matrix Preparation: A small amount of the prepared sample was mixed with a liquid matrix, most commonly glycerol, on a metal probe tip.

-

Ionization: The probe was inserted into the ion source of the mass spectrometer, where it was bombarded with a high-energy beam of neutral atoms (e.g., xenon or argon). This bombardment caused the desorption and ionization of the acylcarnitine molecules from the matrix.

-

Mass Analysis: The resulting ions were then accelerated into the mass analyzer. For identification, a full scan mass spectrum was acquired. For more specific analysis, tandem mass spectrometry (MS/MS) was employed. In a typical MS/MS experiment for acylcarnitines, the instrument would be set to detect all parent ions that produce a specific daughter ion characteristic of the carnitine moiety (a precursor ion scan of m/z 85 for the butylated derivative or m/z 99 for the methylated derivative).[10]

Quantitative Data

While the original 1986 paper by Roe et al. definitively identified this compound in the urine of patients with HMG-CoA lyase deficiency, it did not provide a comprehensive table of quantitative data comparing the levels to a control group. The focus was on the qualitative identification of this new metabolite. However, subsequent studies and clinical reports have established the significantly elevated excretion of 3-MGC in affected individuals.

The table below summarizes the typical urinary organic acid and acylcarnitine profiles in patients with HMG-CoA lyase deficiency, highlighting the key diagnostic markers. The concentrations can vary significantly depending on the patient's clinical state (e.g., during a metabolic crisis).

| Metabolite | Typical Levels in HMG-CoA Lyase Deficiency | Normal Levels |

| Organic Acids | ||

| 3-Hydroxy-3-methylglutaric acid | Markedly elevated | Not detected |

| 3-Methylglutaconic acid | Markedly elevated | Trace amounts |

| 3-Hydroxyisovaleric acid | Elevated | Trace amounts |

| Acylcarnitines | ||

| This compound (C6DC) | Markedly elevated | Not detected |

| 3-Hydroxyisovalerylcarnitine (C5OH) | Elevated | Trace amounts |

Note: "Markedly elevated" indicates concentrations that are several orders of magnitude above the normal range.

Conclusion

The discovery of this compound was a pivotal moment in the understanding and diagnosis of 3-hydroxy-3-methylglutaryl-CoA lyase deficiency. It exemplified the power of emerging analytical technologies, like Fast Atom Bombardment mass spectrometry, to elucidate the biochemical basis of inherited metabolic diseases. For researchers and drug development professionals, the story of 3-MGC underscores the importance of specific biomarkers in diagnosing and monitoring metabolic disorders. Furthermore, the metabolic pathway leading to its formation continues to be an area of interest for understanding the broader implications of mitochondrial dysfunction and carnitine metabolism. The analytical methods have since evolved to more sensitive and high-throughput techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), but the foundational work of the 1980s remains a cornerstone of modern metabolic screening and research.[12]

References

- 1. Identification of this compound. A new diagnostic metabolite of 3-hydroxy-3-methylglutaryl-coenzyme A lyase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Hydroxy-3-methylglutaryl-CoA (HMG-CoA) Lyase Deficiency Journal of Clinical Practice and Research [jcpres.com]

- 3. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]

- 4. 3-Hydroxy-3-methylglutaryl-coenzyme A lyase deficiency: review of 18 reported patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Application of high resolution fast atom bombardment and constant B/E ratio linked scanning to the identification and analysis of acylcarnitines in metabolic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Application of fast atom bombardment with tandem mass spectrometry and liquid chromatography/mass spectrometry to the analysis of acylcarnitines in human urine, blood, and tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tandem mass spectrometry: a new method for acylcarnitine profiling with potential for neonatal screening for inborn errors of metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acylcarnitines: analysis in plasma and whole blood using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound: a biomarker of mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Acylcarnitine analysis by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Methylglutarylcarnitine Across Biological Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylglutarylcarnitine is an acylcarnitine that serves as a crucial biomarker for certain inborn errors of metabolism and broader mitochondrial dysfunction.[1][2][3] Acylcarnitines are esters of carnitine and fatty acids, playing a vital role in the transport of acyl groups into the mitochondria for energy production via β-oxidation.[2] While typically present at very low levels, elevated concentrations of this compound in biological fluids such as blood and urine can indicate metabolic perturbations.[2][3] This technical guide provides a comprehensive overview of this compound, its metabolic origins, quantitative data across different species where available, and detailed experimental protocols for its analysis.

Metabolic Pathways of this compound Formation

The biosynthesis of this compound is primarily linked to two distinct metabolic scenarios:

-

Leucine Catabolism and Inborn Errors of Metabolism: The primary and most well-understood pathway for this compound formation is through the catabolism of the branched-chain amino acid, leucine. A deficiency in the enzyme 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) lyase, an inborn error of metabolism, leads to the accumulation of its substrate, HMG-CoA. This results in a metabolic backlog and the formation of upstream metabolites, including 3-methylglutaconyl-CoA, which can then be converted to 3-methylglutaryl-CoA and subsequently esterified with carnitine to form this compound.[1][3][4]

-

Mitochondrial Dysfunction: An alternative biosynthetic route for this compound has been identified in the context of compromised mitochondrial energy metabolism, independent of defects in the leucine catabolism pathway.[1][3] In states of mitochondrial dysfunction, the accumulation of acetyl-CoA can lead to its diversion into a pathway that generates 3-methylglutaconyl-CoA, which is then reduced to 3-methylglutaryl-CoA and conjugated with carnitine.[1][3] This makes this compound a potential biomarker for a wider range of conditions associated with mitochondrial impairment.[1][3]

Quantitative Data on this compound

The concentration of this compound is a key diagnostic parameter. The following tables summarize the available quantitative data in different biological species and fluids.

Table 1: Concentration of this compound in Humans

| Biological Fluid | Condition | Concentration Range | Reference |

| Blood/Plasma | Normal Adult | 0.020 - 0.060 µM | |

| Urine | 3-Hydroxy-3-methylglutaryl-CoA Lyase Deficiency | Elevated (specific values not consistently reported) | [4] |

| Urine | 3-Methylglutaconic Aciduria | Detected | [5] |

Table 2: Concentration of this compound in Other Biological Species

| Species | Biological Fluid/Tissue | Condition | Observation | Reference |

| Mouse | Serum | Formalin-induced pain | Increased levels | [1] |

| Fungus (Ustilago maydis) | - | Normal metabolism | Biosynthesis of 3-methylglutaryl-CoA | [1] |

| Myxobacterium (Myxococcus xanthus) | - | Normal metabolism | Biosynthesis of 3-methylglutaryl-CoA | [1] |

| Cyanobacterium (Lyngbya majuscula) | - | Normal metabolism | Biosynthesis of 3-methylglutaryl-CoA | [1] |

| Rat | Heart | Fatty acid perfusion studies | Used for research on fatty acid chain elongation | [6] |

Note: Quantitative data for this compound in species other than humans is limited in the currently available literature.

Experimental Protocols for the Quantification of this compound

The gold-standard for the quantification of acylcarnitines, including this compound, is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8][9] This method offers high sensitivity and specificity.

General Experimental Workflow

Detailed Methodologies

1. Sample Collection and Storage:

-

Plasma: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge to separate plasma. Store plasma samples at -80°C until analysis.[10]

-

Urine: Collect urine samples and store them at -80°C.

2. Sample Preparation:

-

Protein Precipitation: To remove proteins that can interfere with the analysis, a protein precipitation step is performed. A common method involves adding a cold organic solvent, such as methanol or acetonitrile, to the plasma or urine sample.[7]

-

Protocol: Add 3 volumes of cold methanol containing a known concentration of an appropriate internal standard (e.g., deuterated this compound) to 1 volume of plasma. Vortex thoroughly and centrifuge at high speed to pellet the precipitated proteins. The supernatant is collected for analysis.

-

-

Derivatization (Butylation): To improve chromatographic separation and detection sensitivity, acylcarnitines are often derivatized to their butyl esters.[7]

-

Protocol: After protein precipitation, the supernatant is dried under a stream of nitrogen. Add a solution of butanolic HCl and incubate at a specific temperature (e.g., 65°C) for a set time (e.g., 15-30 minutes). After incubation, the sample is dried again and reconstituted in the mobile phase for injection into the LC-MS/MS system.

-

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC): A reversed-phase C8 or C18 column is typically used for the separation of acylcarnitines. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol with 0.1% formic acid) is employed.

-

Tandem Mass Spectrometry (MS/MS): Detection is performed using a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. The analysis is typically done using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for this compound and its internal standard. A common product ion for acylcarnitines is m/z 85.[7]

4. Data Analysis and Quantification:

-

The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to its internal standard against a calibration curve prepared with known concentrations of this compound standards.

Conclusion

This compound is a significant biomarker for diagnosing and monitoring inborn errors of metabolism, particularly those affecting leucine catabolism, and holds promise as an indicator of broader mitochondrial dysfunction. Its accurate quantification in biological fluids is critical for clinical diagnosis and research. The methodologies outlined in this guide, centered around LC-MS/MS, provide the necessary framework for robust and reliable analysis. Further research is warranted to establish normative concentration ranges in a wider variety of biological species and to fully elucidate its role in different physiological and pathological states.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: a biomarker of mitochondrial dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: A biomarker of mitochondrial dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of this compound. A new diagnostic metabolite of 3-hydroxy-3-methylglutaryl-coenzyme A lyase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The detection of this compound and a new dicarboxylic conjugate, 3-methylglutaconylcarnitine, in 3-methylglutaconic aciduria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative Acylcarnitine Determination by UHPLC-MS/MS – Going Beyond Tandem MS Acylcarnitine “Profiles” - PMC [pmc.ncbi.nlm.nih.gov]